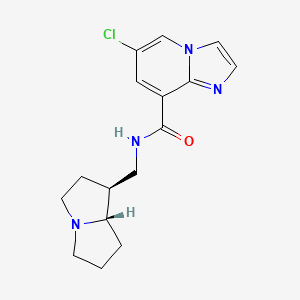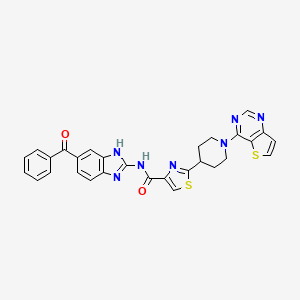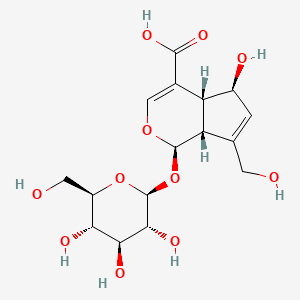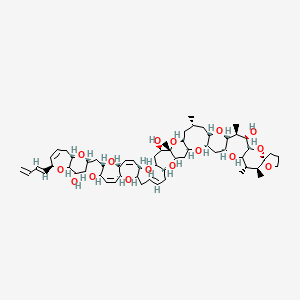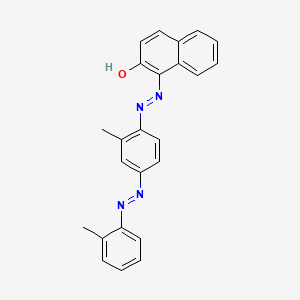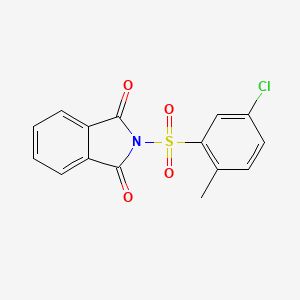
Trofinetide
描述
特罗菲尼肽是甘氨酸-脯氨酸-谷氨酸的合成类似物,甘氨酸-脯氨酸-谷氨酸是一种天然存在于大脑中的蛋白质。它主要用于治疗雷特综合征,这是一种罕见的遗传性神经系统疾病。 特罗菲尼肽于 2023 年 3 月在美国获批用于医疗用途 .
科学研究应用
特罗菲尼肽具有广泛的科学研究应用:
化学: 它被用于肽合成和修饰的研究。
生物学: 特罗菲尼肽被用于研究神经肽在大脑功能和发育中的作用。
作用机制
特罗菲尼肽通过减少神经元的炎症和凋亡发挥作用。 据信它通过抑制炎性细胞因子的产生、减少小胶质细胞和星形胶质细胞的过度活化以及增加可与受体结合的胰岛素样生长因子-1 的量来增强突触功能和形态 .
生化分析
Biochemical Properties
Trofinetide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an analog of glycine-proline-glutamate, which is the N-terminal tripeptide of insulin-like growth factor 1. This compound exhibits neuroprotective properties by protecting neurons from glutamate-mediated excitotoxicity and oxidative stress. It interacts with enzymes involved in the metabolism of brain cholesterol and proteins associated with synaptic maturation .
Cellular Effects
This compound influences various types of cells and cellular processes. It enhances synaptic activities, restores synaptic structure, suppresses the effects of inflammatory compounds in the brain, increases antioxidative reactions, and decreases injury-triggered cell death. This compound also increases the presence of insulin-like growth factor 1 in the central nervous system, which plays a crucial role in neuronal development and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with methyl CpG binding protein 2, a DNA binding protein that plays a role in the epigenetic regulation of gene expression. This compound reduces inflammation and apoptosis of neurons by protecting them from excitotoxicity and oxidative stress. It also enhances synaptic maturation and neuronal signaling by interacting with proteins involved in these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has a longer elimination half-life and improved oral bioavailability compared to glycine-proline-glutamate. This compound has shown stability and minimal degradation over time, with long-term effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to enhance long-term potentiation, increase dendritic length and arborization, and improve longevity in animal models. At high doses, this compound can cause adverse effects such as diarrhea and vomiting .
Metabolic Pathways
This compound is not significantly metabolized by cytochrome P450 enzymes, and hepatic metabolism is not a significant route of its elimination. It is primarily excreted in urine, with minor excretion in feces. This compound undergoes minimal hepatic or intestinal metabolism, and its excretion is primarily in the urine as the parent compound .
Transport and Distribution
Following oral administration, this compound has an apparent volume of distribution of approximately 80 liters in healthy adult subjects. It is minimally bound to plasma proteins and is distributed throughout the body. This compound is transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. It interacts with proteins involved in synaptic maturation and neuronal signaling, thereby influencing its activity and function. This compound’s localization is directed by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
准备方法
特罗菲尼肽被合成为口服溶液。合成路线涉及形成胰岛素样生长因子-1 (IGF-1) 的三肽衍生物。 该化合物由 Neuren 制药公司和 Acadia 制药公司生产 .
化学反应分析
相似化合物的比较
特罗菲尼肽的独特性在于它是甘氨酸-脯氨酸-谷氨酸的合成类似物。类似化合物包括:
甘氨酸-脯氨酸-谷氨酸 (GPE): 大脑中特罗菲尼肽衍生而来的天然蛋白质。
胰岛素样生长因子-1 (IGF-1): 参与大脑发育和功能的生长因子。特罗菲尼肽因其比 GPE 提高的稳定性和更长的半衰期而脱颖而出,使其在治疗用途方面更加有效
属性
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSXWGRAOZQTEY-SDBXPKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336041 | |
| Record name | Trofinetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853400-76-7 | |
| Record name | Trofinetide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853400767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trofinetide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trofinetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(2S)-1-(aminoacetyl)-2-methylpyrrolidin-2-yl]carbonyl}amino)pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROFINETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2ME8F52QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the precise mechanism of action of trofinetide?
A1: While the exact mechanism of action of this compound remains to be fully elucidated, research suggests that it may exert its therapeutic effects by promoting neuronal growth and synaptic plasticity. []
Q2: How does this compound's structure relate to its proposed mechanism of action?
A2: this compound is a synthetic analog of glycine-proline-glutamate, a naturally occurring tripeptide cleaved from insulin-like growth factor 1 (IGF-1). IGF-1 is known to play a crucial role in brain development and function. []
Q3: What downstream effects of this compound have been observed in preclinical studies?
A3: Preclinical studies have shown that this compound can improve neuronal morphology, enhance synaptic function, and reduce neuroinflammation. [, ]
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research papers do not discuss spectroscopic data for this compound.
Q5: What is the ADME profile of this compound?
A5: Research suggests that this compound is well-absorbed after oral administration and exhibits a favorable pharmacokinetic profile. [, ] Further research may provide more detailed insights into its absorption, distribution, metabolism, and excretion.
Q6: Have any studies investigated the exposure-response relationship of this compound in RTT?
A6: Yes, exposure-response efficacy modeling has been conducted to support this compound dosing in individuals with RTT. []
Q7: What in vitro models have been used to study this compound's efficacy?
A7: The provided research papers do not focus on specific in vitro models used in this compound research.
Q8: What animal models have been employed to investigate this compound's therapeutic potential in RTT?
A8: While specific animal models are not extensively detailed in the provided research, it is mentioned that preclinical studies have been conducted. [] Rodent models are commonly used in RTT research.
Q9: What are the key findings from clinical trials evaluating this compound in RTT?
A9: Clinical trials such as LAVENDER, LILAC, and LILAC-2 have demonstrated that this compound can significantly improve core symptoms of RTT, as measured by caregiver-reported outcomes like the Rett Syndrome Behaviour Questionnaire (RSBQ) and clinician-rated scales like the Clinical Global Impression–Improvement (CGI-I) scale. [, , , ] Improvements in communication and social interaction skills, assessed using tools like the CSBS-DP-IT Social composite score, have also been observed. [, , ]
Q10: Have any clinical trials investigated the efficacy of this compound in other neurodevelopmental disorders?
A10: Yes, this compound is currently being investigated in clinical trials for other neurodevelopmental disorders, including Fragile X syndrome (FXS). [, , ]
Q11: What is the safety profile of this compound based on clinical trial data?
A11: this compound has generally been well-tolerated in clinical trials, with diarrhea and vomiting being the most commonly reported adverse events. [, , , ]
Q12: Are there any ongoing efforts to develop novel drug delivery systems for this compound?
A12: The provided research papers do not specify any novel drug delivery systems being developed for this compound.
Q13: Are there any known biomarkers that can predict this compound's efficacy in RTT?
A13: Research on biomarkers for predicting this compound efficacy is ongoing. [] The identification of reliable biomarkers would be invaluable for personalizing treatment strategies.
Q14: What is the historical context of this compound's development?
A14: this compound was initially developed as a potential stroke medication. [] Subsequent research revealed its potential in treating neurodevelopmental disorders, leading to its investigation and eventual approval for RTT.
Q15: What are the potential implications of this compound's approval for the field of neurodevelopmental disorders?
A15: The FDA approval of this compound for RTT marks a significant milestone, offering the first approved treatment for this debilitating disorder. [, , , , , , ] It not only provides hope for individuals with RTT and their families but also paves the way for the development of targeted therapies for other neurodevelopmental disorders. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



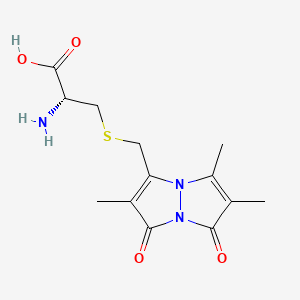


![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)
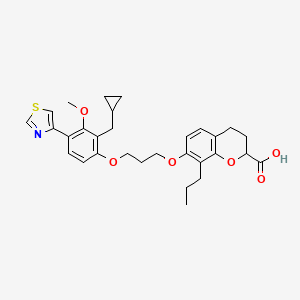
![3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid](/img/structure/B1681517.png)
